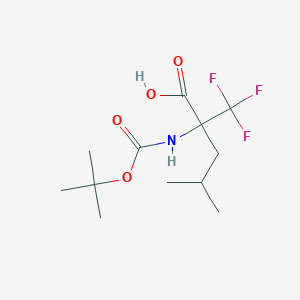
Acide 2-((tert-butoxycarbonyl)amino)-4-méthyl-2-(trifluorométhyl)pentanoïque
Vue d'ensemble
Description
The compound “2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 305.25 and is stored at room temperature . Another related compound is “®-2-((tert-Butoxycarbonyl)amino)pentanoic acid”, which is a valine derivative .
Synthesis Analysis
Amino acid ionic liquids (AAILs), such as those derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), have been used in dipeptide synthesis . The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The InChI code for “2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is 1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) .
Physical and Chemical Properties Analysis
“2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is a solid at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Applications De Recherche Scientifique
Compléments alimentaires et aides ergogéniques
L’aspect dérivé de la valine de ce composé suggère une utilisation potentielle dans la formulation de compléments alimentaires. Les acides aminés et leurs dérivés sont connus pour influencer la sécrétion d’hormones anaboliques et fournir du carburant pendant l’exercice, ce qui peut être bénéfique pour les athlètes ou les personnes en réadaptation physique .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, as suggested by its use in dipeptide synthesis . Dipeptides are molecules composed of two amino acids joined by a single peptide bond. They play a role in various biological processes, including protein synthesis, cell signaling, and regulation of enzymatic activity.
Result of Action
As an amino acid derivative, it may influence various biological processes, including protein synthesis, cell signaling, and regulation of metabolic pathways .
Analyse Biochimique
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins during these reactions. For instance, it can be used as a substrate in reactions catalyzed by proteases, which cleave the Boc group to activate the amino acid. Additionally, it may interact with coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for a base .
Cellular Effects
The effects of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid on cellular processes are significant, particularly in the context of peptide synthesis. This compound can influence cell function by participating in the synthesis of peptides that are crucial for various cellular activities. It may affect cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for protein synthesis .
Molecular Mechanism
At the molecular level, 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid exerts its effects through specific binding interactions with biomolecules. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon removal of the Boc group, the amino acid can participate in enzyme-catalyzed reactions, such as peptide bond formation. This process involves the activation of the amino group, which then reacts with carboxyl groups to form amide bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid can change over time. The stability of the compound is influenced by factors such as temperature and pH. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, leading to the activation of the amino group. Long-term effects on cellular function depend on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid in animal models vary with dosage. At low doses, the compound may be well-tolerated and effective in facilitating peptide synthesis. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular processes and causing cellular damage. Threshold effects and toxicity levels should be carefully monitored in experimental studies .
Metabolic Pathways
2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as proteases, which cleave the Boc group to activate the amino acid. This activation allows the amino acid to participate in further metabolic reactions, contributing to the synthesis of peptides and proteins .
Transport and Distribution
Within cells and tissues, 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can participate in biochemical reactions. The transport and distribution of the compound are crucial for its effective utilization in peptide synthesis .
Subcellular Localization
The subcellular localization of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of the compound depend on its precise localization within the cell .
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO4/c1-7(2)6-11(8(17)18,12(13,14)15)16-9(19)20-10(3,4)5/h7H,6H2,1-5H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOGMJYEGHPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187874 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170462-69-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170462-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652931.png)



![2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B1652937.png)


![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1652943.png)
![1-(1-Methyl-2-oxopyridin-3-yl)-3-[[1-(2-methylpropyl)piperidin-2-yl]methyl]urea](/img/structure/B1652946.png)
![3-[1-(4-Methoxyphenyl)ethylamino]-N,2,2-trimethylpropanamide](/img/structure/B1652948.png)
![N-[(2-Pyridin-2-yl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B1652949.png)


